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Nonacosadiene

Cat. No.: B13384746
M. Wt: 404.8 g/mol
InChI Key: KWUWRILZYFCPRI-UHFFFAOYSA-N
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Description

Contextualization of Cuticular Hydrocarbons as Chemical Signals

Insects possess a waxy outer layer on their cuticle composed of a complex mixture of lipids, including long-chain hydrocarbons. cambridge.org This layer is fundamental for survival, acting as a barrier against water loss. researchgate.net However, these hydrocarbons have evolved to serve as a sophisticated communication system. researchgate.netwikipedia.org They are detected primarily through contact, such as when insects touch each other with their antennae. researchgate.net

The composition of CHCs can be incredibly specific, varying between species, sexes, and even individuals within a colony. fapesp.br This specificity allows them to convey a wealth of information, including species and sex recognition, social status (e.g., queen vs. worker), and colony membership. cambridge.orgfapesp.brroyalsocietypublishing.org The major groups of CHCs involved in signaling are n-alkanes, alkenes, and methyl-branched hydrocarbons. researchgate.net Unsaturated hydrocarbons, like 7,11-Nonacosadiene, are particularly important as pheromones. caymanchem.combiomol.com

Historical Overview of 7,11-Nonacosadiene in Insect Chemical Communication

The study of CHCs as pheromones has a rich history, with significant attention paid to the fruit fly, Drosophila melanogaster. nih.gov Early research identified that the cuticular lipid profiles of male and female flies were distinctly different. biologists.com It was discovered that female D. melanogaster produce specific long-chain dienes, including (7Z,11Z)-Nonacosadiene, which were largely absent in males. biologists.comcambridge.orgtandfonline.com

Subsequent behavioral studies firmly established (7Z,11Z)-Nonacosadiene as a key female sex pheromone. caymanchem.combiomol.comtandfonline.com It was demonstrated that this compound acts as an aphrodisiac, stimulating courtship behavior in males. caymanchem.combiomol.comfoodnlife.org Research in the late 20th and early 21st centuries further solidified the role of 7,11-Nonacosadiene and its counterpart, 7,11-heptacosadiene, in mediating sexual recognition and reproductive isolation between different Drosophila species. biologists.comnih.govpnas.org For instance, these dienes, while attractive to D. melanogaster males, can inhibit courtship in males of other closely related species. biologists.com

Academic Research Trajectories and Significance of 7,11-Nonacosadiene

Contemporary research on 7,11-Nonacosadiene has expanded into several key areas, driven by advancements in analytical chemistry and molecular biology.

Biosynthesis and Genetics: A significant research trajectory has been the elucidation of the biosynthetic pathways of 7,11-Nonacosadiene. Studies have identified specific enzymes, such as elongases and desaturases, that are crucial for its production. caymanchem.comslu.se For example, a female-biased elongase has been shown to be involved in the synthesis of this C29 diene. researchgate.netcaymanchem.com Genetic studies have also revealed the role of homeotic genes in regulating the production of female-specific hydrocarbons like 7,11-Nonacosadiene. cambridge.org

Neurobiology of Pheromone Perception: Another active area of investigation is how 7,11-Nonacosadiene is detected and processed by the male's nervous system. While the specific receptors for many volatile pheromones are well-characterized, the gustatory receptors involved in detecting non-volatile CHCs like 7,11-Nonacosadiene are still being identified. sdbonline.orgresearchgate.net

Ecological and Evolutionary Significance: Researchers are also exploring the broader ecological and evolutionary implications of 7,11-Nonacosadiene. Studies have investigated how environmental factors, such as temperature and exposure to pollutants like ozone, can affect the production and stability of this pheromone, potentially disrupting insect sexual communication. biologists.combiorxiv.org Furthermore, the evolution of CHC profiles, including the presence or absence of 7,11-Nonacosadiene, is being studied in the context of speciation and the maintenance of reproductive barriers between different insect populations. nih.govpnas.orgbiorxiv.org

Interactive Data Table: Research Findings on 7,11-Nonacosadiene

Research Focus Organism(s) Key Findings Citation(s)
Pheromonal Function Drosophila melanogaster(7Z,11Z)-Nonacosadiene is a female-specific cuticular pheromone that stimulates male courtship behavior. caymanchem.combiomol.comfoodnlife.org
Role in Speciation Drosophila speciesActs as an attractant for conspecific males but can inhibit courtship in males of other species, contributing to reproductive isolation. biologists.comnih.govpnas.org
Biosynthesis Drosophila melanogasterA female-biased elongase is involved in its synthesis. Homeotic genes also regulate its production. researchgate.netcaymanchem.comcambridge.org
Environmental Impact Drosophila melanogasterProduction can be affected by temperature. Exposure to ozone can reduce its abundance, disrupting sexual communication. biologists.combiorxiv.org
Nutritional Impact Drosophila melanogasterDietary conjugated linoleic acid (CLA) can decrease the levels of 7,11-Nonacosadiene. foodnlife.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H56 B13384746 Nonacosadiene

Properties

IUPAC Name

nonacosa-7,11-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWRILZYFCPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pheromonal Functions and Behavioral Effects of 7,11 Nonacosadiene

Role as a Female-Specific Cuticular Pheromone in Drosophila melanogaster

7,11-Nonacosadiene is a female-specific cuticular hydrocarbon in Drosophila melanogaster, meaning it is produced by females and not by males. nih.gov This sexual dimorphism in chemical signaling is fundamental to mate recognition. Alongside the more abundant (Z,Z)-7,11-heptacosadiene (7,11-HD), 7,11-Nonacosadiene acts as a crucial aphrodisiac, stimulating male courtship behavior upon contact. nih.govresearchgate.net These compounds are detected by the male's gustatory receptors, initiating a cascade of innate courtship rituals. The presence of these specific dienes on the female cuticle serves as a primary indicator of her sex and species, signaling to the male that she is a suitable potential mate.

Modulation of Intraspecific Courtship Behavior

The influence of 7,11-Nonacosadiene extends to several facets of the male's courtship display, from the initial stages of arousal to potentially later aspects of mating.

One of the most conspicuous elements of the Drosophila melanogaster male's courtship repertoire is the "love song," produced by the vibration of one wing. Research has unequivocally demonstrated that 7,11-Nonacosadiene, in concert with 7,11-HD, is a potent inducer of this wing vibration. nih.govresearchgate.net When a male encounters a female, the detection of these cuticular hydrocarbons triggers this specific, fixed-action pattern, which is a critical component of the courtship sequence.

While other, more ancestral pheromones—referred to as "ur-pheromones"—can independently induce a baseline level of male courtship, 7,11-Nonacosadiene plays a vital role in amplifying this response. nih.gov It acts to reinforce the conspecific male's excitation, essentially strengthening the courtship signal initiated by the ur-pheromones. nih.gov This reinforcement ensures a robust and sustained courtship effort towards a conspecific female.

The following table summarizes the key behavioral effects of 7,11-Nonacosadiene on Drosophila melanogaster males:

Behavioral EffectDescription
Induction of Male Wing Vibration Triggers the male's "love song," a critical courtship element.
Reinforcement of Male Excitation Enhances the courtship response initiated by other pheromones.

Contribution to Interspecific Reproductive Isolation

Beyond its role in promoting intraspecific courtship, 7,11-Nonacosadiene, as part of the female D. melanogaster's chemical signature, also contributes to preventing mating between different species.

Maintenance of Species Mating Boundaries

One of the most critical roles of 7,11-Nonacosadiene is its function in reproductive isolation, ensuring that individuals mate with members of their own species. This is particularly well-documented in the sibling species Drosophila melanogaster and Drosophila simulans. In D. melanogaster, 7,11-Nonacosadiene, along with the structurally similar 7,11-heptacosadiene (7,11-HD), is a female-specific pheromone that acts as a potent aphrodisiac for conspecific males, stimulating courtship behaviors such as wing vibration. pnas.orgnih.govnih.gov

Conversely, for D. simulans males, these same compounds act as strong courtship inhibitors. nih.gov The presence of 7,11-dienes on a female effectively signals her species identity, attracting mates of the same species while repelling those of closely related species. This chemical signaling system forms a crucial pre-zygotic isolation barrier, preventing hybridization and maintaining the genetic integrity of the species.

Research has shown that the absence of these key inhibitory pheromones can lead to a significant increase in interspecific mating events. nih.gov This underscores the critical role of 7,11-Nonacosadiene in chemical communication that governs mate recognition and reproductive boundaries.

Table 1: Species-Specific Mating Behavior in Response to 7,11-Dienes
SpeciesResponse to 7,11-NonacosadieneBehavioral Outcome
Drosophila melanogaster (Male)Stimulatory (Aphrodisiac)Initiation of Courtship
Drosophila simulans (Male)InhibitorySuppression of Interspecific Courtship

Diverse Behavioral Roles beyond Courtship

While the role of 7,11-dienes in courtship is well-established, research into their broader behavioral functions is ongoing. Much of the current understanding in these areas comes from studies on the closely related and often co-occurring compound, 7,11-heptacosadiene (7,11-HD). Due to their structural similarity and co-occurrence, it is plausible that 7,11-Nonacosadiene may have similar functions, though direct evidence is still emerging.

Deterrence of Egg Cannibalism

Studies on Drosophila melanogaster have revealed a fascinating role for the related compound 7,11-heptacosadiene (7,11-HD) in preventing egg cannibalism. Female flies coat their eggs with this pheromone, which acts as a deterrent to larvae, preventing them from consuming their own species' eggs. This chemical defense is crucial for offspring survival. While this specific function has been attributed to 7,11-HD, the presence of 7,11-Nonacosadiene in the cuticular hydrocarbon profile of females suggests a potential synergistic or similar role in protecting eggs. However, direct experimental evidence focusing solely on 7,11-Nonacosadiene in this context is currently limited.

Chemical Masking of Substrates

The concept of chemical masking involves an organism altering the chemical profile of a substrate to influence the behavior of other individuals. In the context of egg cannibalism deterrence by 7,11-HD in Drosophila melanogaster, the pheromone effectively masks the attractive cues of the eggs from the larvae. This prevents the larvae from recognizing the eggs as a food source. It is hypothesized that 7,11-Nonacosadiene may also contribute to this chemical masking effect, given its presence on the female cuticle and eggs. However, specific research to isolate the masking effect of 7,11-Nonacosadiene from that of 7,11-HD is needed to confirm this role.

Table 2: Relative Abundance of Key Cuticular Hydrocarbons in Drosophila Females
CompoundDrosophila melanogasterDrosophila simulans
7,11-NonacosadienePresentAbsent or in trace amounts
7,11-HeptacosadieneAbundantAbsent or in trace amounts
7-Tricosene (B1233067)Low abundanceAbundant

Biosynthesis and Genetic Regulatory Mechanisms of 7,11 Nonacosadiene Production

Elucidation of Biosynthetic Pathways

The creation of 7,11-nonacosadiene begins with common fatty acid precursors, which undergo a series of modifications to produce the final 29-carbon diene. This pathway involves the introduction of double bonds, the extension of the carbon chain, and a final conversion step.

Role of Fatty Acid Desaturases (e.g., Desat1, Desat2, DesatF)

Fatty acid desaturases are crucial for introducing double bonds into the hydrocarbon chain, a key feature of 7,11-nonacosadiene. In Drosophila melanogaster, several desaturase enzymes play distinct roles.

Desat1: This enzyme is primarily responsible for creating a double bond at the seventh position (Δ7) of the fatty acid precursor. nih.govresearchgate.net Studies have shown that a decrease in desat1 expression leads to a significant reduction in 7-unsaturated hydrocarbons. nih.gov Desat1 preferentially uses palmitic acid as a substrate, leading to the synthesis of ω7 fatty acids, which are precursors to hydrocarbons with a double bond at the 7-position. nih.govresearchgate.net

Desat2: While Desat1 is more broadly involved in producing 7-unsaturated hydrocarbons, Desat2 has been implicated in the production of dienes with double bonds at the 5 and 9 positions in some Drosophila strains. annualreviews.orgresearchgate.net Its expression and function can vary between different populations, contributing to pheromonal diversity. nih.gov

DesatF: This female-specific desaturase is responsible for introducing the second double bond into the fatty acid precursor, specifically at the eleventh position (Δ11) to create the characteristic 7,11-diene structure. researchgate.netnih.gov Knockdown of desatF results in a decrease in dienes and a corresponding increase in monoenes. researchgate.net The evolution of desatF is thought to be a key factor in the diversification of pheromone profiles in Drosophila. nih.gov

Table 1: Key Fatty Acid Desaturases in 7,11-Nonacosadiene Biosynthesis

EnzymeGenePrimary FunctionSubstrate Preference (in D. melanogaster)
Desaturase 1desat1Introduces the first double bond at the Δ7 position. nih.govresearchgate.netPalmitic acid. nih.govresearchgate.net
Desaturase 2desat2Involved in creating Δ5 and Δ9 double bonds in some strains. annualreviews.orgresearchgate.netMyristic acid. annualreviews.org
Desaturase FdesatFIntroduces the second double bond at the Δ11 position in females. researchgate.netnih.govMono-unsaturated long-chain fatty acids. nih.gov

Involvement of Fatty Acid Elongases (e.g., EloF, EloHL)

Following desaturation, fatty acid elongases are responsible for extending the carbon chain of the fatty acid precursors to the required length of 29 carbons for nonacosadiene (B14795012).

EloF: This female-biased elongase plays a crucial role in the biosynthesis of long-chain hydrocarbons, including 7,11-nonacosadiene, in D. melanogaster. caymanchem.compnas.org Functional studies have shown that EloF can elongate fatty acids up to C30. pnas.orgnih.gov Knockdown of eloF in females leads to a significant decrease in C29 dienes and a corresponding increase in shorter-chain dienes, indicating its importance in achieving the final chain length. nih.govslu.se The expression of eloF appears to be under the control of the sex-determination pathway. pnas.org

EloHL: Research has identified another elongase, EloHL, as essential for the biosynthesis of hyper-long hydrocarbons (C29-C37) that form a desiccation barrier during the pupal and immature adult stages of Drosophila. biorxiv.org This suggests that different elongases may be employed at various life stages to produce hydrocarbons of specific lengths.

Terminal Biosynthetic Enzymes (e.g., Cyp4g1)

The final step in the biosynthesis of 7,11-nonacosadiene is the conversion of a very-long-chain fatty aldehyde to a hydrocarbon. This is catalyzed by a specific cytochrome P450 enzyme.

Cyp4g1: This enzyme functions as an oxidative decarbonylase, removing a single carbon from the fatty aldehyde precursor to produce the final hydrocarbon. pnas.orgflybase.org In Drosophila, Cyp4g1 is predominantly expressed in oenocytes, the primary site of hydrocarbon synthesis. annualreviews.orgpnas.org Knockdown of Cyp4g1 results in a dramatic decrease in cuticular hydrocarbons, leading to increased susceptibility to desiccation. pnas.orgfrontiersin.org This enzyme is highly conserved among insects and is considered a key evolutionary innovation that enabled their transition to terrestrial environments. pnas.org

Precursor Fatty Acid Metabolism and Polyunsaturated Fatty Acid Derivatives

The building blocks for 7,11-nonacosadiene originate from general fatty acid metabolism. The process begins with the de novo synthesis of long-chain fatty acids from acetyl-CoA. biorxiv.org These fatty acids can also be derived from the diet. annualreviews.orgbiorxiv.org The subsequent steps of desaturation and elongation act on these precursor fatty acids. The production of dienes like 7,11-nonacosadiene is a clear example of how basic fatty acid metabolism is channeled into producing specialized polyunsaturated fatty acid derivatives with crucial biological functions. foodnlife.org

Tissue-Specific Production and Cellular Localization

The synthesis of 7,11-nonacosadiene is not a systemic process but is localized to specific tissues and cells.

Oenocyte Contributions to Hydrocarbon Synthesis

Oenocytes are large, secretory cells that are the primary site of hydrocarbon biosynthesis in insects, including Drosophila. annualreviews.orgnih.govfrontiersin.orgjove.com These specialized cells express the necessary enzymes, including the desaturases, elongases, and the terminal decarbonylase Cyp4g1, required for the entire biosynthetic pathway. annualreviews.orgpnas.org Both larval and adult oenocytes are involved in producing hydrocarbons, although the specific chemical profiles they generate can differ. nih.govbiorxiv.org Adult oenocytes, in particular, are responsible for producing the sex-specific cuticular hydrocarbons, such as 7,11-nonacosadiene in females, that play a critical role in chemical communication and courtship behavior. nih.govfrontiersin.org Ablation of adult oenocytes leads to a significant reduction in cuticular hydrocarbons. frontiersin.org

Developmental and Sex-Specific Expression in Oenocytes

7,11-Nonacosadiene is a sexually dimorphic compound, predominantly produced by mature female Drosophila melanogaster. nih.govsenasica.gob.mx Its synthesis, along with other CHCs, occurs in specialized secretory cells known as oenocytes, which are located under the abdominal cuticle. nih.govnih.govcambridge.org

The expression of this pheromone is both age and sex-dependent. While males produce primarily monoenes like 7-tricosene (B1233067) and 7-pentacosene, mature females produce significant quantities of dienes, including 7,11-heptacosadiene and 7,11-nonacosadiene. cambridge.orgelifesciences.org Studies distinguish between larval and adult oenocytes, which have different developmental origins. Adult oenocytes are responsible for synthesizing the sex-specific shorter-chain hydrocarbons, such as 7,11-Nonacosadiene, that characterize mature adults. nih.govbiorxiv.org The production of these female-specific dienes occurs primarily in the days following adult eclosion, coinciding with sexual maturation. cambridge.org The feminization of oenocytes in males through genetic manipulation can trigger the synthesis of 7,11-dienes, highlighting the cell-autonomous nature of this sex-specific production. nih.gov

Genetic Control of 7,11-Nonacosadiene Abundance

The precise amount of 7,11-Nonacosadiene is controlled by a hierarchical network of genes, from those involved in the direct enzymatic pathway to master regulatory genes that define cell and segmental identity.

The biosynthesis of 7,11-Nonacosadiene from common fatty acid precursors involves critical steps of desaturation (creating double bonds) and elongation (extending the carbon chain). cambridge.org Several specific enzymes are essential for this process.

Desaturases : These enzymes introduce double bonds at specific positions. The desat1 gene is involved in the initial desaturation, leading to the formation of ω7 fatty acids, which are precursors to hydrocarbons with a double bond at the 7-position. nih.gov A second desaturase, encoded by the desatF gene, is expressed specifically in female oenocytes and is responsible for introducing the second double bond, converting monoenes into the characteristic 7,11-dienes. nih.govnih.govoup.com

Elongases : These enzymes extend the carbon backbone of the fatty acid precursors. A female-biased elongase encoded by the gene EloF has been identified as a key player in the production of long-chain hydrocarbons like 7,11-Nonacosadiene. caymanchem.comnih.gov Another elongase, EloHL, is also implicated in the synthesis of long female pheromones, including the C29 diene, in adult oenocytes. biorxiv.org The coordinated action of these specific desaturases and elongases ensures the production of the correct C29 diene structure.

Table 1: Key Genes in the 7,11-Nonacosadiene Biosynthetic Pathway

GeneEnzyme ClassFunction in 7,11-Nonacosadiene SynthesisSource(s)
desat1DesaturaseCreates the initial double bond, forming ω7 fatty acid precursors. nih.gov
desatFDesaturasePerforms the second desaturation, creating the diene structure; female-specific expression. nih.govnih.govoup.com
EloFElongaseElongates fatty acid chains; female-biased expression contributes to the C29 length. caymanchem.comnih.gov
EloHLElongaseContributes to the synthesis of long-chain female pheromones like 7,11-Nonacosadiene. biorxiv.org

Homeotic genes, which specify the identity of body segments, exert high-level control over pheromone production. In Drosophila melanogaster, the Antennapedia (ANT-C) and Bithorax (BX-C) complexes have significant and opposing effects on the production of female dienes. cambridge.orgnih.gov

Antennapedia Complex (ANT-C) : Mutations in ANT-C genes can lead to a notable increase in the production of 7,11-dienes and a corresponding decrease in monoenes in females. cambridge.orgnih.gov This suggests that a factor originating from the prothorax, whose development is controlled by ANT-C, may normally activate or influence the conversion of monoenes to dienes. cambridge.orgnih.gov

Bithorax Complex (BX-C) : In contrast, most mutations within the BX-C, which controls the identity of the third thoracic and all abdominal segments, cause a significant decrease in 7,11-diene production, with a concurrent rise in monoenes. cambridge.orgnih.gov The most dramatic effects are linked to segments four and five of the abdomen, indicating this region is a crucial hub for the control of pheromone synthesis. cambridge.org

These findings demonstrate that the segmental identity established by homeotic genes is critical for regulating the final cuticular hydrocarbon profile.

Table 2: Influence of Homeotic Gene Mutations on Diene Production in D. melanogaster Females

Gene ComplexMutation EffectImpact on 7,11-Diene LevelsSource(s)
Antennapedia (ANT-C)Amorphic and hypomorphic allelesIncrease cambridge.orgnih.gov
Bithorax (BX-C)Various mutant alleles (e.g., Mcp, iab6)Decrease cambridge.orgnih.gov

The profound sexual dimorphism of 7,11-Nonacosadiene production is a direct consequence of the sex determination genetic cascade. cambridge.org In Drosophila, the transformer (tra) gene is a key switch; its protein product is present only in females and directs female development. cambridge.orgsdbonline.org

The tra gene product, along with the transformer-2 (tra-2) protein, controls the alternative splicing of the doublesex (dsx) pre-mRNA. This results in a female-specific protein, DsxF, and a male-specific protein, DsxM. It is the female-specific DsxF that acts as a dominant regulator of diene production. cambridge.org By ectopically expressing tra in the oenocytes of XY males, researchers can induce the production of female pheromones, including 7,11-heptacosadiene and 7,11-nonacosadiene, effectively "feminizing" their hydrocarbon profile. nih.govcambridge.org This demonstrates that the sex determination pathway acts within the oenocytes to control the expression of the necessary biosynthetic genes, such as desatF and EloF, thereby dictating the final pheromonal output. nih.govcambridge.org

Environmental and Dietary Influences on 7,11-Nonacosadiene Profiles

While the genetic blueprint provides the foundation for pheromone production, environmental factors can significantly modify the final chemical signature on an insect's cuticle.

Atmospheric pollutants, particularly ozone (O₃), can directly impact chemical communication by degrading pheromone signals. 7,11-Nonacosadiene, with its two carbon-carbon double bonds, is susceptible to oxidation by ozone. nih.govresearchgate.net

Research has shown that exposing Drosophila melanogaster females to elevated, anthropogenically relevant levels of ozone (e.g., 100 parts per billion for 2 hours) leads to a quantifiable reduction in the amounts of 7,11-Nonacosadiene and 7,11-Heptacosadiene on their cuticle. nih.govbiorxiv.org This degradation of the pheromone signal can disrupt sexual communication, potentially affecting mate recognition and reproductive success. nih.gov

Table 3: Effect of Ozone Exposure on Female D. melanogaster Pheromones

CompoundExposure ConditionResultSource(s)
7,11-Nonacosadiene100 ppb Ozone for 2 hoursSignificant reduction in quantity nih.govbiorxiv.org
7,11-Heptacosadiene100 ppb Ozone for 2 hoursSignificant reduction in quantity nih.govbiorxiv.org

Temperature Effects on Cuticular Hydrocarbon Ontogeny

The composition and quantity of cuticular hydrocarbons, including 7,11-Nonacosadiene, are not static but are influenced by environmental factors, most notably temperature. biologists.commdpi.com Temperature during the adult life of an insect can significantly alter the CHC profile, which serves functions in both desiccation resistance and chemical communication. nih.govbiologists.com

Research on Drosophila melanogaster has demonstrated that an increase in ambient temperature generally leads to a decrease in shorter-chain hydrocarbons and a corresponding increase in the production of longer-chain hydrocarbons. biologists.com This change is considered an adaptive response, as longer-chain molecules are more effective at preventing water loss at higher temperatures. biologists.com

Specifically for 7,11-Nonacosadiene (a C29 diene), studies have shown that its abundance is directly affected by the temperature at which adult flies are maintained. In one study, female D. melanogaster flies reared at a constant 25°C had significantly higher levels of 7,11-Nonacosadiene compared to those reared at a constant 20°C. biologists.com When flies were shifted from 20°C to 25°C immediately after eclosion, their levels of 7,11-Nonacosadiene increased to match those of flies kept constantly at 25°C. biologists.com Conversely, a shift from 25°C to 20°C resulted in 7,11-Nonacosadiene levels similar to those of flies kept constantly at 20°C. biologists.com This indicates that the CHC profile, and specifically the production of this long-chain diene, is plastic and responsive to the thermal environment during early adult life. biologists.com

Table 2: Effect of Temperature on 7,11-Nonacosadiene Levels in D. melanogaster Females

Rearing ConditionMean Amount of 7,11-Nonacosadiene (ng/fly)
Constant 20°C185
Constant 25°C258
Shifted from 20°C to 25°C252
Shifted from 25°C to 20°C196

Data adapted from Savarit, F., & Ferveur, J.-F. (2002). Temperature affects the ontogeny of sexually dimorphic cuticular hydrocarbons in Drosophila melanogaster. Journal of Experimental Biology, 205, 3241–3249. biologists.com

Dietary Fatty Acid Regulation of Pheromone Biosynthesis

The biosynthesis of cuticular hydrocarbon pheromones is intrinsically linked to an organism's lipid metabolism, which is heavily influenced by diet. foodnlife.orgplos.org The availability of precursor fatty acids from dietary sources can regulate the production of CHCs, including the female-specific pheromone 7,11-Nonacosadiene. foodnlife.org

Studies using Drosophila melanogaster have shown that dietary supplementation with certain fatty acids can significantly alter the CHC profile. foodnlife.orgplos.org In one key study, female flies were fed a diet supplemented with either linoleic acid (LA), an omega-6 polyunsaturated fatty acid, or conjugated linoleic acid (CLA). foodnlife.org The results showed that both fatty acids led to a substantial reduction in the principal female aphrodisiacs, 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (7,11-ND). foodnlife.org

The reduction in 7,11-Nonacosadiene was particularly pronounced. Compared to control flies, dietary LA decreased the amount of 7,11-ND by 41%, while CLA caused a more potent reduction of 70%. foodnlife.org The study suggested that this effect was not due to the direct inhibition of desaturase enzymes, but was more likely a consequence of CLA reducing the total body fat, thereby limiting the substrate availability for pheromone synthesis. foodnlife.org This demonstrates a clear link between dietary lipid intake and the regulation of sex pheromone production.

Table 3: Impact of Dietary Fatty Acids on 7,11-Nonacosadiene Production in D. melanogaster Females

Dietary Supplement% Decrease in 7,11-Nonacosadiene (Compared to Control)Reference
Linoleic Acid (LA)41% foodnlife.org
Conjugated Linoleic Acid (CLA)70% foodnlife.org

Data sourced from a 2021 study on the effects of conjugated linoleic acid on female reproduction and sex pheromone regulation in Drosophila melanogaster. foodnlife.org

Ecological and Evolutionary Dynamics of 7,11 Nonacosadiene

Evolution of Sexual Communication Signals

Sexual communication is a potent force in evolution, capable of creating reproductive barriers and driving the formation of new species. plos.org Pheromones, as key components of this communication, are often species-specific and are thought to evolve rapidly under sexual selection. plos.org The diversification of these chemical signals, including 7,11-Nonacosadiene, is a result of complex evolutionary pressures.

The production of cuticular hydrocarbons, particularly the unsaturated dienes like 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (7,11-ND) that are characteristic of D. melanogaster females, is a highly dynamic evolutionary trait. nih.govoup.com Research across the Drosophila genus reveals that the expression of enzymes responsible for creating these long-chain dienes has undergone numerous and rapid evolutionary transitions. plos.org

The primary mechanism behind this divergence lies in the evolution of desaturase enzymes, which introduce double bonds into fatty acid precursors. nih.gov In D. melanogaster, the desat1 and desat2 genes are crucial for the production of the female-specific 7,11-dienes. nih.gov A related gene, desatF, shows a remarkable evolutionary lability, with studies documenting multiple independent gene inactivations and changes in sex-specific expression across different Drosophila species. plos.org These genetic changes directly correlate with the presence or absence of long-chain dienes in a species' CHC profile. plos.org For instance, while D. melanogaster females produce high levels of 7,11-HD and 7,11-ND, many closely related species, such as Drosophila simulans, have lost the enzymes needed for their production and are therefore sexually monomorphic in their CHC profiles. nih.gov

This rapid evolution of pheromone-producing enzymes suggests strong selection pressures on these sexual signals. biorxiv.org The divergence is not random; it results in species-specific chemical blends that act as reproductive isolating mechanisms. biorxiv.org A classic example is the differing effect of 7,11-HD on sibling species: it is a potent attractant for D. melanogaster males but acts as a repellent to D. simulans males, thus preventing interspecific mating. frontiersin.org

Drosophila Species/PopulationPrincipal Female-Specific Cuticular HydrocarbonsReference
D. melanogaster (Temperate)7,11-Heptacosadiene (7,11-HD) and 7,11-Nonacosadiene (7,11-ND) nih.govmdpi.comcambridge.org
D. melanogaster (African/Caribbean)5,9-Heptacosadiene (5,9-HD) is high, 7,11-HD is low mdpi.compnas.org
D. simulansNo unique female-specific dienes; produces 7-Tricosene (B1233067) (7-T), similar to males nih.govpnas.org
D. sechelliaPrimarily 7,11-Heptacosadiene (7,11-HD) plos.orgpnas.org
D. erectaShares some pheromones with D. melanogaster, including 7,11-Nonacosadiene nih.govresearchgate.net

Sexually antagonistic coevolution (SAC) occurs when the reproductive interests of males and females diverge, leading to an evolutionary "arms race" where traits beneficial to one sex are costly to the other. researchgate.netdiva-portal.org This conflict can be a powerful driver of rapid evolution and even speciation. diva-portal.orgbiorxiv.org Cuticular hydrocarbons, as mediators of mate choice and mating interactions, are hypothesized to be targets of this antagonistic selection. researchgate.net

To test this, researchers have used experimental evolution, maintaining Drosophila melanogaster populations under different operational sex ratios to manipulate the intensity of sexual conflict. researchgate.netbiorxiv.org In male-biased populations, where sexual conflict is high, males evolve to be more harmful to females, and females evolve greater resistance to this harm. biorxiv.org These high-conflict populations also evolve assortative mating, indicating the beginning of reproductive isolation. researchgate.netbiorxiv.org

Experimental ConditionObserved Mating Behavior OutcomeObserved CHC Profile OutcomeReference
High Sexual Conflict (Male-Biased Ratio)Evolution of assortative mating (pre-mating reproductive isolation).No significant overall difference in CHC profiles compared to low-conflict lines. Some divergence in female CHCs noted. researchgate.netbiorxiv.org
Low Sexual Conflict (Female-Biased Ratio)Less divergence in mating preferences.Served as the control baseline for CHC profiles. researchgate.netbiorxiv.org

Population-Level Variation and Geographic Differentiation

The composition of CHC profiles is not static within a species. Significant variation exists among different populations, often correlating with geographic location and local environmental conditions. This variation highlights the dual role of CHCs in both communication and adaptation to the physical environment. nih.govnih.gov

In Drosophila melanogaster, CHC profiles exhibit substantial geographic variability. mdpi.compnas.org One of the most well-documented examples is the difference in the primary dienes produced by females from temperate versus tropical regions. Females from temperate climates predominantly produce 7,11-dienes (both heptacosadiene and nonacosadiene). mdpi.com In contrast, females from many African and Caribbean populations produce high levels of 5,9-heptacosadiene (5,9-HD) and lower levels of 7,11-dienes. mdpi.compnas.org

This distinct polymorphism has been traced to a specific genetic difference: a 16-base-pair deletion in the regulatory region of the desat2 gene is strongly correlated with the "Low" 7,11-diene phenotype seen in most cosmopolitan populations, while the ancestral "High" 5,9-HD phenotype is associated with the absence of this deletion in African lines. pnas.org This demonstrates a clear genetic basis for the large-scale geographic variation in these crucial signaling molecules.

The geographic patterns of CHC variation are not merely a product of neutral genetic drift; they strongly suggest adaptation to local environments. nih.govnih.gov CHCs form a waxy layer on the insect's cuticle that is essential for preventing water loss, a critical function for small terrestrial animals vulnerable to desiccation. nih.govtheopenscholar.com The composition of this layer, including chain length and the number of double bonds, affects its physical properties and effectiveness as a water barrier. royalsocietypublishing.org

There is a strong correlation between CHC profiles and climatic variables that vary with latitude and season. nih.govnih.gov For instance, Drosophila populations from warmer, tropical regions tend to produce CHCs with longer carbon chains than populations from cooler, temperate regions. royalsocietypublishing.org This is considered an adaptation to endure higher desiccation stress. royalsocietypublishing.org The evolution of sexual pheromones is therefore constrained by their primary physiological function. Natural selection for desiccation resistance and sexual selection for effective communication signals act on the same complex trait, leading to profiles that are optimized for both survival and reproduction within a specific environment. nih.gov This adaptive dynamic is so potent that predictable shifts in CHC profiles can be observed evolving rapidly in experimental field populations over short timescales. nih.govnih.gov

Co-adaptation Mechanisms between Sexes mediated by 7,11-Nonacosadiene

For a communication system to remain effective, the signal and its reception must evolve in concert. As female pheromone profiles like those containing 7,11-Nonacosadiene diverge, male preference and perception must co-evolve to maintain recognition of conspecific mates. This co-adaptation is crucial for ensuring reproductive success within a species while reinforcing reproductive isolation from others.

Remarkably, there is evidence for a tight genetic linkage between the production of a chemical signal and its perception. A study on D. melanogaster found that a single mutation in the desat1 gene not only drastically reduced the production of unsaturated CHCs (including 7,11-dienes) in both sexes but also simultaneously altered the perception of these pheromones. nih.gov This suggests that the genes controlling signal emission and reception can be closely linked or even pleiotropic, providing a powerful mechanism for rapid and coordinated evolution of the entire communication system. nih.gov

Broader Implications for Insect Chemical Ecology

The study of 7,11-nonacosadiene, a prominent cuticular hydrocarbon (CHC), offers significant insights into the broader field of insect chemical ecology. CHCs, including 7,11-nonacosadiene, are a diverse class of compounds primarily located on the insect's cuticle, where they form a waxy layer. researchgate.net This layer's primary and most ancient function is to protect the insect from desiccation. researchgate.netnih.govroyalsocietypublishing.org However, these compounds have evolved to mediate a wide array of interactions, making them a cornerstone of chemical communication in the insect world. researchgate.netnih.gov

The role of 7,11-nonacosadiene as a sex pheromone in species like Drosophila melanogaster exemplifies the dual functionality of CHCs. researchgate.netbiomol.comcaymanchem.com In D. melanogaster, this C29 diene is a female-specific pheromone that stimulates male courtship behavior. biomol.comcaymanchem.comfrontiersin.org This function is not unique to this compound; many insect species utilize sexually dimorphic CHC profiles for intraspecific communication and mate recognition. researchgate.net For instance, while female D. melanogaster produce 7,11-heptacosadiene and 7,11-nonacosadiene, males produce different compounds like 7-tricosene and 7-pentacosene. researchgate.netcuni.cz This chemical distinction is crucial for sex recognition and initiating appropriate mating behaviors.

The evolution of CHC profiles, including the presence and abundance of compounds like 7,11-nonacosadiene, has profound implications for speciation and reproductive isolation. nih.govcdnsciencepub.com Differences in CHC blends between closely related species can act as powerful pre-mating barriers. nih.govcdnsciencepub.com For example, 7,11-nonacosadiene, produced by D. melanogaster females, acts as a moderate attractant for conspecific males but can inhibit courtship in males of the sibling species D. simulans. nih.govcdnsciencepub.comoup.com This demonstrates how subtle changes in the chemical bouquet on an insect's cuticle can drive the divergence of species by preventing interbreeding. cdnsciencepub.compnas.org The genetic basis for these differences is an active area of research, with studies identifying specific genes, such as desaturases and elongases, that are responsible for the production of these key signaling molecules. nih.govcaymanchem.com

The complexity of CHC profiles and their role in communication appear to have deep evolutionary roots. Research on Hymenoptera suggests that the major classes of CHCs, including alkenes like 7,11-nonacosadiene, were present early in their evolutionary history. nih.gov This "spring-loaded" system, where a diversity of compounds was already available, likely facilitated the multiple independent evolutions of complex social behaviors seen in ants, bees, and wasps, where CHCs are vital for nest-mate recognition. royalsocietypublishing.orgnih.gov

Furthermore, the composition of an insect's CHC profile is not static and can be influenced by various internal and external factors. Diet, for instance, can significantly alter the relative abundance of specific CHCs, including 7,11-nonacosadiene, which in turn can affect mate choice and sexual isolation. researchgate.net Studies have shown that D. melanogaster strains reared on different food substrates exhibit variations in their CHC profiles, leading to observable differences in mating preferences. researchgate.net Additionally, environmental pollutants like ozone have been shown to degrade unsaturated CHCs such as 7,11-nonacosadiene, disrupting sexual communication and potentially breaking down species boundaries. biorxiv.orgnih.gov

The biosynthesis of 7,11-nonacosadiene and other CHCs is a complex process involving multiple enzymes, including elongases and desaturases. caymanchem.comslu.se In D. melanogaster, the biosynthesis of this C29 diene is mediated by a female-biased elongase. biomol.comcaymanchem.com The evolution of these biosynthetic pathways, including gene duplication, loss, and changes in gene regulation, has driven the vast diversity of CHC profiles observed across insect taxa. nih.govnih.gov

Advanced Analytical and Methodological Approaches for 7,11 Nonacosadiene Research

Extraction and Sample Preparation Methodologies for Cuticular Hydrocarbons

The initial and critical step in the analysis of 7,11-Nonacosadiene is its extraction from the insect cuticle. The choice of extraction method is paramount as it can significantly influence the qualitative and quantitative results. eje.cz

Solvent Extraction: This is the most traditional and widely used method for CHC analysis. tandfonline.com It typically involves immersing whole insects or specific body parts in a non-polar solvent for a defined period. tandfonline.commdpi.com

Common Solvents: Hexane (B92381) and pentane (B18724) are the preferred solvents due to their non-polar nature, which effectively dissolves the waxy CHC layer without significantly extracting internal lipids if the extraction time is managed carefully. mdpi.combioone.orgncsu.edu Chloroform/methanol mixtures have also been used. uni-muenster.de

Extraction Duration: The duration of solvent immersion is a critical parameter. It can range from a brief one to two-minute wash to several hours. eje.cztandfonline.combioone.orgncsu.edu Shorter extraction times are often favored to minimize the co-extraction of internal, non-cuticular hydrocarbons. bioone.org For instance, a common procedure involves washing insects in hexane for 5 to 10 minutes. mdpi.comuni-muenster.de

Sample Preparation Post-Extraction: Following extraction, the solvent containing the CHCs is typically evaporated under a gentle stream of nitrogen. tandfonline.comuni-muenster.de The residue is then redissolved in a small, precise volume of a suitable solvent, such as hexane or heptane, before analysis. tandfonline.comuni-muenster.de An internal standard, like n-hexacosane or octadecane, is often added to the solvent to aid in the quantification of the target compounds. ncsu.edubiorxiv.org

Solid-Phase Microextraction (SPME): This solvent-free technique offers a less invasive alternative to solvent extraction, allowing for the sampling of CHCs from live insects. eje.cztandfonline.com

Procedure: A fused-silica fiber coated with a stationary phase, such as polydimethylsiloxane, is gently rubbed on the insect's cuticle. tandfonline.com The adsorbed CHCs are then thermally desorbed directly into the injector of a gas chromatograph.

Advantages: SPME is considered to be more representative of the surface-level CHCs and minimizes the risk of extracting internal compounds. bioone.org It also allows for repeated sampling from the same individual over time. tandfonline.com

Sample Preparation for Mass Spectrometry Imaging: For techniques like MALDI-TOF MSI, which visualize the spatial distribution of compounds, sample preparation is distinct.

Mounting: Whole insects or their parts are carefully mounted on a specialized target plate, sometimes using an adhesive. uni-muenster.deresearchgate.net To ensure proper height and spatial orientation, custom-made targets with grooves or profiled holes may be used. researchgate.net

Matrix Application: For MALDI analysis, a matrix solution, such as lithium 2,5-dihydroxybenzoate (B8804636) (LiDHB), is sprayed onto the sample. researchgate.netresearchgate.net The matrix co-crystallizes with the analyte and facilitates its ionization. researchgate.net For some techniques like UV-LDI, a matrix may not be necessary. uni-muenster.denih.gov

Method Principle Common Solvents/Phases Key Advantages Considerations
Solvent Extraction Dissolving CHCs from the cuticle using a non-polar solvent. tandfonline.commdpi.comHexane, Pentane. mdpi.combioone.orgncsu.eduHigh recovery of total CHCs. bioone.orgPotential for co-extraction of internal lipids; requires sacrificing the insect. bioone.org
Solid-Phase Microextraction (SPME) Adsorption of CHCs onto a coated fiber. tandfonline.comPolydimethylsiloxane (PDMS) fiber. tandfonline.comNon-lethal; samples surface compounds specifically. bioone.orgMay not capture the full CHC profile; variable extraction efficiency.
MALDI/LDI Sample Prep Mounting and (optional) matrix application for direct surface analysis. uni-muenster.deresearchgate.netLithium 2,5-dihydroxybenzoate (LiDHB) matrix. researchgate.netEnables spatial mapping of compounds. researchgate.netRequires specialized equipment and careful sample positioning. researchgate.net

Spectrometric Techniques for Identification and Quantification

Once extracted and prepared, samples containing 7,11-Nonacosadiene are subjected to spectrometric analysis for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the "gold standard" for the analysis of CHCs, including 7,11-Nonacosadiene. mdpi.comwikipedia.org This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.org

Separation: The extracted CHC mixture is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. tandfonline.comncsu.edu The column's stationary phase interacts differently with each compound, causing them to separate based on their boiling points and chemical properties. ncsu.edu

Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). tandfonline.comresearchgate.net The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. wikipedia.org By comparing this spectrum to libraries of known compounds, 7,11-Nonacosadiene can be positively identified. researchgate.net

Quantification: The area under the peak corresponding to 7,11-Nonacosadiene in the gas chromatogram is proportional to its amount in the sample. mdpi.com By using an internal standard of a known concentration, the absolute quantity of the compound can be determined. ncsu.edu

Derivatization techniques, such as reaction with dimethyl disulfide (DMDS), can be employed prior to GC-MS analysis to precisely determine the position of the double bonds in polyunsaturated alkenes like 7,11-Nonacosadiene. researchgate.net

Ultraviolet Laser Desorption/Ionization Orthogonal Time-of-Flight Mass Spectrometry (UV-LDI-o-TOF MS)

UV-LDI-o-TOF MS is a matrix-free laser-based mass spectrometry technique that allows for the direct analysis of CHCs from the surface of an intact insect. uni-muenster.denih.govacs.org

Principle: A pulsed ultraviolet laser is aimed at the insect's cuticle. uni-muenster.de The laser energy desorbs and ionizes the molecules on the surface, which are then accelerated into a time-of-flight mass analyzer. uni-muenster.de The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.

Advantages: This method is rapid, requires minimal sample preparation, and provides spatially resolved chemical profiles. researchgate.netresearchgate.net It is particularly useful for analyzing unsaturated hydrocarbons like 7,11-Nonacosadiene. uni-muenster.denih.gov However, it is generally not suitable for detecting saturated alkanes. uni-muenster.de The sensitivity of this technique is in the picomole range. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry Imaging (MALDI-TOF MSI)

MALDI-TOF MSI is a powerful technique for visualizing the spatial distribution of molecules on a surface. researchgate.netjelsciences.com It has been successfully applied to map the location of pheromones, including 7,11-Nonacosadiene, on the bodies of insects. researchgate.netresearchgate.net

Procedure: The insect is mounted on a target and coated with a matrix that absorbs the laser energy. researchgate.netacs.org A focused laser is rastered across the sample surface, desorbing and ionizing the analytes at each point. acs.org A mass spectrum is acquired for each laser spot, and by compiling the data from all spots, a two-dimensional ion image is created that shows the distribution and intensity of specific molecules. researchgate.netjelsciences.com

Application to 7,11-Nonacosadiene: MALDI-TOF MSI has been used to reveal the specific locations of 7,11-Nonacosadiene on the wings and legs of Drosophila melanogaster. researchgate.net The use of a lithium-based matrix (LiDHB) has been shown to enhance the ionization of dienes like 7,11-Nonacosadiene. researchgate.netresearchgate.net

Technique Principle Information Obtained Key Strengths
GC-MS Separation by gas chromatography, followed by mass-based identification. wikipedia.orgIdentification and quantification of volatile and semi-volatile compounds. mdpi.comHigh sensitivity and specificity; considered the "gold standard" for identification. mdpi.comwikipedia.org
UV-LDI-o-TOF MS Matrix-free laser desorption/ionization from a surface. uni-muenster.denih.govDirect surface analysis of unsaturated compounds. uni-muenster.deRapid, minimal sample preparation, spatially resolved. researchgate.netresearchgate.net
MALDI-TOF MSI Matrix-assisted laser desorption/ionization across a surface to create a 2D map. researchgate.netjelsciences.comSpatial distribution and relative abundance of molecules on a surface. researchgate.netVisualizes the precise location of compounds on complex biological samples. researchgate.netjelsciences.com

Spatial Distribution Mapping of 7,11-Nonacosadiene on Insect Surfaces

Understanding where 7,11-Nonacosadiene is located on an insect's body is crucial for elucidating its role in chemical communication. Advanced imaging techniques have provided unprecedented insights into this spatial distribution. royalsocietypublishing.orgmyrmecologicalnews.org

Localization on Specific Body Parts (e.g., Wings, Legs, Abdomen)

Research, primarily on the fruit fly Drosophila melanogaster, has demonstrated that the distribution of 7,11-Nonacosadiene is not uniform across the body. researchgate.net

Wings: MALDI-TOF MSI studies have revealed a distinct distribution pattern of 7,11-Nonacosadiene on the wings of female D. melanogaster. researchgate.netresearchgate.net The strongest signals for this compound are typically observed at the base of the wings. researchgate.netresearchgate.net

Legs: 7,11-Nonacosadiene has also been detected on the legs of female fruit flies. researchgate.netresearchgate.net The presence of this pheromone on the legs is significant as these appendages are often involved in courtship rituals and physical contact between individuals. slu.se

Abdomen: While male-specific pheromones are often localized to the abdomen, studies using MALDI-TOF MSI have indicated that 7,11-Nonacosadiene is not prominently detected on the main body (thorax and abdomen) of female D. melanogaster, in contrast to its presence on the wings and legs. researchgate.netresearchgate.net However, GC-MS analysis of hexane extracts from different body parts (legs, body, and wings) showed roughly similar total amounts of the compound, suggesting it is present on the body but perhaps in a distribution not as concentrated as on the wings and legs, or less accessible to the MSI technique. researchgate.netresearchgate.net

The specific localization of 7,11-Nonacosadiene on body parts directly involved in courtship and social interactions underscores its importance as a contact pheromone. royalsocietypublishing.orgmyrmecologicalnews.org The variation in CHC profiles across different body parts is a recognized phenomenon in insects and is thought to allow for the transmission of complex social signals. royalsocietypublishing.orgresearchgate.net

Body Part Relative Abundance of 7,11-Nonacosadiene (from MSI) Supporting Evidence
Wings High, concentrated at the base. researchgate.netresearchgate.netMALDI-TOF MSI. researchgate.netresearchgate.net
Legs Present. researchgate.netresearchgate.netMALDI-TOF MSI. researchgate.netresearchgate.net
Abdomen/Body Low to non-detectable by MSI. researchgate.netresearchgate.netMALDI-TOF MSI; contradicted by GC-MS of whole-body extracts. researchgate.netresearchgate.net

Analysis of Pheromone Transfer Dynamics during Mating

The transfer of cuticular hydrocarbons during mating is a critical aspect of chemical communication, influencing post-copulatory behavior and mate guarding. Advanced analytical techniques are employed to detect and quantify these subtle exchanges.

Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional standard for analyzing CHC profiles. mdpi.com This method requires solvent extraction (typically with hexane) of the compounds from the cuticle, followed by separation and identification. mdpi.comresearchgate.net Studies using GC-MS have analyzed the CHC profiles of males and females before and after copulation to track pheromone transfer. Research has shown that mating status significantly affects the CHC phenotypes in Drosophila melanogaster. researchgate.net This analysis has revealed the bidirectional transfer of hydrocarbons; for instance, female-specific dienes like 7,11-Nonacosadiene are transferred to males, while male-specific compounds are transferred to females. researchgate.netnih.gov

More recent, less invasive techniques have been developed to analyze the surface of living insects in real-time. Direct Analysis in Real-Time (DART) mass spectrometry and Ultraviolet Laser Desorption/Ionization (UV-LDI) MS allow for the sampling of CHCs from an awake, behaving fly without the need for lethal solvent extraction. nih.govpnas.org These methods have confirmed the presence of 7,11-Nonacosadiene on the cuticle and have been used to observe its transfer during mating. nih.govpnas.org For example, UV-LDI MS analysis showed that the primary female hydrocarbons, including nonacosadiene (B14795012) (C29H56), appear on the legs and anogenital region of males after mating. nih.gov

Table 1: Documented Transfer of 7,11-Nonacosadiene During Mating in D. melanogaster This table summarizes findings on the detection of 7,11-Nonacosadiene on male flies following copulation with females.

Analytical Method Finding Implication Reference(s)
GC-MS Post-mating males show the presence of female-specific dienes. Confirms bidirectional transfer of CHCs during copulation. researchgate.net
UV-LDI MS This compound (C29H56) appears on the anogenital region and legs of males 2 hours post-mating. Provides spatial information on where the pheromone is transferred. nih.gov

In vivo Behavioral Bioassays and Phenotypic Analysis

Understanding the functional significance of 7,11-Nonacosadiene requires carefully designed behavioral experiments that quantify its impact on insect interactions.

Courtship assays are the primary behavioral tool for assessing the role of pheromones like 7,11-Nonacosadiene. In a typical Drosophila assay, a male is paired with a target fly (e.g., a virgin female, a mated female, or a genetically altered fly), and his courtship behaviors are systematically recorded. science.gov

7,11-Nonacosadiene, along with 7,11-heptacosadiene, is a major female-specific aphrodisiac in many D. melanogaster strains. plos.orgplos.orgpnas.org Its presence enhances a male's courtship intensity. escholarship.orgsdbonline.org Behavioral endpoints are quantified to provide objective measures of this stimulation. A common metric is the Courtship Index (CI) , which represents the fraction of an observation period that a male spends performing any courtship behavior (such as orienting, following, tapping, wing vibration, and licking). nih.gov Studies have shown that perfuming flies that lack endogenous dienes with synthetic 7,11-dienes increases the male courtship index, demonstrating their stimulatory role. oup.com

Table 2: Effect of 7,11-Dienes on D. melanogaster Male Courtship This table illustrates the quantified behavioral response of males to females with and without the primary female diene pheromones.

Target Female Genotype/State Key Pheromone(s) Male Behavioral Response Reference(s)
Control Wild-Type Female High levels of 7,11-dienes (including 7,11-Nonacosadiene) Strong courtship stimulation nih.gov
desat1 Mutant Female Drastically reduced levels of 7,11-dienes Significantly lower courtship stimulation nih.gov
desat1 Mutant Female + Perfumed with Dienes Synthetic 7,11-dienes applied to cuticle Rescued courtship stimulation; increased mating success oup.com
hs-tra Transgenic Female Genetically eliminated 7,11-dienes Reduced, but not absent, courtship; mating still occurs nih.gov

Cuticular hydrocarbons are crucial for species recognition and reproductive isolation. 7,11-Nonacosadiene plays a significant role in preventing mating between closely related species. While it is an aphrodisiac for D. melanogaster males, it acts as a potent inhibitor of courtship for males of the sibling species D. simulans. oup.comresearchgate.netresearchgate.net

Behavioral assays directly test this inhibitory function. When D. simulans males are presented with D. melanogaster females, they exhibit very low levels of courtship. oup.com However, if the D. melanogaster females are genetically engineered to lack 7,11-dienes, D. simulans males court them vigorously. nih.gov This demonstrates that the presence of 7,11-Nonacosadiene and its counterpart 7,11-heptacosadiene on the female cuticle is a key signal that reinforces sexual isolation between these species. nih.govnih.gov

Table 3: Role of 7,11-Dienes in Mediating Interspecific Courtship This table summarizes the courtship response of D. simulans males to D. melanogaster females based on the presence or absence of diene pheromones.

Male Species Target Female Female Pheromone Profile D. simulans Male Courtship Index Reference(s)
D. simulans D. melanogaster (Control) Contains 7,11-dienes Very Low / Inhibited nih.govoup.com
D. simulans D. melanogaster (hs-tra) Lacks 7,11-dienes High / Not Inhibited nih.gov

Genetic Engineering and Mutant Analysis

Genetic tools provide powerful methods for establishing a causal link between specific genes, the production of 7,11-Nonacosadiene, and its behavioral effects.

The GAL4-UAS system is a cornerstone of Drosophila genetics, allowing for targeted gene expression in specific tissues. plos.orgsdbonline.org This system has been instrumental in studying pheromone production. Researchers use GAL4 "driver" lines that express the yeast transcription factor GAL4 in specific cells, such as the oenocytes, which are known to synthesize CHCs. plos.orgcambridge.org These are crossed to flies carrying an "Upstream Activation Sequence" (UAS) followed by a gene of interest.

To study 7,11-Nonacosadiene, scientists have used this system to manipulate genes involved in sex determination and hydrocarbon biosynthesis. For example, driving the expression of a transformer (tra) transgene in the oenocytes of females masculinizes their CHC profile, leading to a significant reduction in 7,11-dienes and an increase in male-typical monoenes. plos.orgcambridge.org Similarly, using RNA interference (RNAi) with the GAL4-UAS system to knock down components of the insulin (B600854) signaling pathway in adult flies has been shown to alter the CHC profile, including an increase in 7,11-Nonacosadiene levels. plos.org These genetically modified flies can then be used in the behavioral assays described above to confirm the function of the altered pheromones.

Table 4: Examples of GAL4-UAS Manipulation Affecting 7,11-Nonacosadiene This table shows outcomes of targeted genetic manipulation on the production of female-specific dienes.

GAL4 Driver UAS Construct Target Tissue Effect on 7,11-Dienes Phenotypic Consequence Reference(s)
oenocyte-specific Gal4 UAS-traIR (transformer RNAi) Oenocytes Significant decrease Masculinized pheromone profile; elicits aggression from males plos.org
PGal4 lines x UAS-tra Various tissues (fat body, oenocytes) Oenocytes, Fat Body Feminization of male HCs (increase in dienes) or masculinization of female HCs (decrease in dienes) Degree of HC transformation correlates with GAL4 expression in oenocytes and fat body cambridge.org
tubulin-GeneSwitch-Gal4 UAS-AktRNAi (Insulin pathway knockdown) Ubiquitous (adult-induced) Increase in 7,11-Nonacosadiene Decreased female attractiveness to males plos.org

To identify the genes responsible for producing 7,11-Nonacosadiene, researchers use deficiency mapping and study natural allelic variations. Deficiency mapping involves crossing flies that have small, defined deletions (deficiencies) in their chromosomes. By observing how these deficiencies affect the CHC profile, specific genomic regions can be implicated in pheromone synthesis. nih.gov

Fine-scale deficiency mapping of the third chromosome in Drosophila has successfully identified multiple genomic regions that influence the production of CHCs, including the dienes. nih.govcdnsciencepub.com These studies often compare D. melanogaster and D. simulans to pinpoint genes underlying species-specific pheromone differences. When a deficiency in a hybrid fly unmasks a D. simulans allele, and the CHC profile shifts to be more simulans-like (e.g., less 7,11-dienes), it indicates a gene in that region is responsible for the difference. nih.gov

Studies of specific gene mutations have also been highly informative. A mutation in the gene desaturase1 (desat1) was found to drastically reduce the production of both monoenes and 7,11-dienes, including 7,11-Nonacosadiene, confirming its critical role in the biosynthesis pathway. nih.gov Other studies have examined the effects of mutations in homeotic genes, such as Antennapedia (Antp), which also lead to significant alterations in the relative amounts of monoene and diene hydrocarbons. cambridge.org

Table 5: Genetic Loci and Alleles Affecting 7,11-Nonacosadiene Production This table highlights key findings from deficiency and allelic variation studies.

Genetic Element Species/Context Method Key Finding Regarding 7,11-Nonacosadiene Reference(s)
desat11573-1 mutation D. melanogaster Mutant analysis Production of 7,11-dienes reduced by ~90% compared to controls. nih.gov
Third Chromosome Deficiencies D. melanogaster / D. simulans hybrids Deficiency mapping Identified 43 genomic regions influencing CHC production, including those affecting 7,11-ND levels. nih.gov
AntpD42 allele D. melanogaster Allelic variation study Heterozygous females showed a 47% increase in 7,11-dienes. cambridge.org
CG5946 gene D. melanogaster / D. simulans hybrids Candidate gene testing with deficiency lines Unmasking the D. simulans allele led to a more simulans-like profile with decreased 7,11-HD (a related diene). cdnsciencepub.com

Investigation of Chemosensory Receptor Mechanisms

The perception of 7,11-Nonacosadiene, a key semiochemical in various species, is mediated by sophisticated chemosensory systems. Research, particularly in the model organism Drosophila melanogaster, has begun to unravel the intricate mechanisms at the molecular and cellular levels, from the initial detection by specialized receptors to the processing of this information through dedicated neuronal pathways.

Identification of Candidate Gustatory Receptors (e.g., Pickpocket (ppk) genes)

The primary mode of detecting non-volatile cuticular hydrocarbons like 7,11-Nonacosadiene is through contact chemosensation, or gustation. In Drosophila, this process does not rely on the well-known G protein-coupled receptors typical for olfaction, but instead involves a class of ion channel subunits from the degenerin/epithelial sodium channel (DEG/ENaC) family, known as Pickpocket (ppk) genes. sdbonline.org

Several ppk genes have been identified as crucial for pheromone detection. nih.gov Research has pinpointed ppk23, ppk25, and ppk29 as being co-expressed in gustatory receptor neurons (GRNs) located in the forelegs and contributing to the detection of female aphrodisiac pheromones, including (Z,Z)-7,11-nonacosadiene. researchgate.net While these three subunits are co-expressed and essential for the response to pheromones, they each serve non-redundant functions within the sensory neurons. researchgate.net

These specialized GRNs are housed in chemosensory bristles on the legs of the fly. researchgate.net Typically, each bristle contains a pair of ppk23-expressing neurons. nih.govresearchgate.net One neuron in this pair is specialized to detect female pheromones, while the other detects male pheromones. researchgate.net The neuron responsible for sensing female cues, such as 7,11-Nonacosadiene, is distinguished by the additional expression of ppk25. nih.govresearchgate.net These female-pheromone sensing neurons are often referred to as "F cells". elifesciences.orgnih.gov The expression of ppk25 is specifically required for the response to female pheromones like 7,11-heptacosadiene (7,11-HD), a closely related compound, and its activation stimulates male courtship. nih.govresearchgate.net

In addition to the ppk family, other receptors have been suggested as potential candidates. The gustatory receptor Gr68a, for instance, is expressed in male foreleg gustatory neurons and has been implicated in the recognition of female pheromones, possibly including long-chain hydrocarbons like 7,11-nonacosadiene. sdbonline.orgtandfonline.com However, the functional evidence is most robust for the role of the ppk channel subunits in mediating the gustatory response to these compounds.

The function of these receptors is conserved across developmental stages, as the detection of the related pheromone 7,11-heptacosadiene by larvae to prevent egg cannibalism also requires the ppk23 gene. plos.orgd-nb.info

Gene/ReceptorFamily/ClassLocation of ExpressionImplicated Function Related to 7,11-Nonacosadiene
ppk23 DEG/ENaC Ion Channel SubunitGustatory neurons in legs (co-expressed with ppk25 and ppk29) researchgate.netRequired for detection of female aphrodisiac pheromones. researchgate.netplos.org
ppk25 DEG/ENaC Ion Channel SubunitSubset of ppk23-expressing gustatory neurons ("F cells") in legs nih.govDefines neurons that detect female-specific pheromones and stimulates male courtship. nih.gov
ppk29 DEG/ENaC Ion Channel SubunitGustatory neurons in legs (co-expressed with ppk23 and ppk25) researchgate.netContributes to the detection of non-volatile sex pheromones. researchgate.net
Gr68a Gustatory Receptor (GR)Sexually dimorphic gustatory neurons in male forelegs tandfonline.comCandidate receptor for detecting female long-chain hydrocarbon pheromones. sdbonline.orgtandfonline.com

Neuronal Pathway Elucidation

The elucidation of the neuronal circuits that process signals from 7,11-Nonacosadiene provides insight into how the detection of a single compound can trigger complex behaviors. The pathway begins with the specialized gustatory receptor neurons (GRNs) on the male forelegs.

Upon contact with female cuticular hydrocarbons, including 7,11-Nonacosadiene, the "F cells" (neurons expressing ppk23, ppk25, and ppk29) are activated. elifesciences.orgelifesciences.org These F cells are molecularly distinct and have been identified as glutamatergic, as they express the vesicular glutamate (B1630785) transporter (vGlut). nih.gov

Anatomical studies have traced the axonal projections of these sensory neurons, revealing a direct and specific pathway. The F cells send their projections from the leg sensilla to the ventral nerve cord (VNC). nih.gov This is distinct from the "M cells" (male-pheromone sensing neurons), which also project to the subesophageal zone (SEZ) of the brain. nih.gov

From the VNC, the signal is relayed to higher brain centers. Optogenetic activation of the F cells has been shown to trigger calcium increases in a critical group of male-specific, high-order interneurons known as P1 neurons. elifesciences.orgnih.gov P1 neurons are considered command neurons for courtship behavior; their activation is a key step in initiating the courtship sequence. elifesciences.orgelifesciences.org Therefore, the sensory pathway for female pheromones like 7,11-Nonacosadiene acts as an excitatory drive onto these central courtship neurons. elifesciences.orgnih.gov

Detection: Activation of ppk23/ppk25/ppk29-expressing "F cells" in the forelegs. elifesciences.org

Transmission: F cells transmit a glutamatergic signal to the ventral nerve cord (VNC). nih.gov

Integration: The signal is processed and relayed, leading to the activation of P1 command neurons in the brain. nih.govelifesciences.org

Behavioral Output: Activation of P1 neurons promotes the initiation of courtship behavior. elifesciences.org

This pathway highlights a functionally dedicated circuit that translates the chemical detection of a specific female pheromone into a robust and appropriate behavioral response. nih.gov

Chemical Synthesis Strategies for 7,11 Nonacosadiene

Historical Synthetic Routes and Methodological Advancements

Early synthetic approaches to (7Z,11Z)-Nonacosadiene often relied on multi-step processes that, while successful, were sometimes lengthy and not highly efficient. One of the earlier reported syntheses involved a silicon-induced fragmentation reaction starting from a tetrahydropyridine (B1245486) derivative as a key step. tandfonline.comtandfonline.comresearchgate.net This method, though innovative for its time, highlighted the challenges associated with constructing long-chain hydrocarbons with specific double bond geometries.

Methodological advancements have since focused on improving efficiency and stereoselectivity. These include the use of various coupling reactions and building block strategies to assemble the 29-carbon chain with the desired Z-configuration at the 7 and 11 positions.

Novel Approaches in Organic Synthesis (e.g., Stepwise Alkylation, Nickel Catalysis)

More recent synthetic strategies have introduced more streamlined and effective methods for producing 7,11-Nonacosadiene.

Stepwise Alkylation: A notable approach involves the stepwise alkylation of N,N-dimethylacetone hydrazone. tandfonline.comtandfonline.com This method proceeds through several key transformations:

Alkylation of N,N-dimethylacetone hydrazone with 1-bromo-5(Z),9(Z)-hexadecadiene.

A second alkylation with 1-bromodecane.

Deprotection of the resulting 1,3-dialkylated N,N-dimethylacetone hydrazone to yield 7(Z),11(Z)-nonacosadien-18-one.

Reduction of the ketone to an alcohol using sodium borohydride.

Conversion of the alcohol to the corresponding mesylate.

Finally, reduction of the mesylate with lithium aluminium hydride to furnish (7Z,11Z)-nonacosadiene. tandfonline.com

Nickel Catalysis: Another innovative and efficient method utilizes nickel catalysis. thieme-connect.com This synthesis employs a modified Felkin reaction where an enol ether, dihydropyran, is reacted with hexylmagnesium bromide in the presence of a low-valent nickel catalyst, bis(diphenylphosphino)propanenickel(II) chloride. thieme-connect.com This reaction forms (Z)-4-undecen-1-ol. Subsequent oxidation with pyridinium (B92312) chlorochromate yields (Z)-4-undecenal. A Wittig reaction with hexadecyltriphenylphosphorane then produces (Z,Z)-7,11-nonacosadiene. thieme-connect.com This nickel-catalyzed approach has also been successfully applied to synthesize homologs of this pheromone, such as (Z,Z)-7,11-pentacosadiene and (Z,Z)-7,11-heptacosadiene. thieme-connect.com

Synthetic Approach Key Reagents/Catalysts Intermediate(s) Final Product
Stepwise AlkylationN,N-dimethylacetone hydrazone, n-butyl lithium, 1-bromo-5(Z),9(Z)-hexadecadiene, 1-bromodecane, Sodium borohydride, Lithium aluminium hydride7(Z),11(Z)-nonacosadien-18-one(7Z,11Z)-Nonacosadiene
Nickel CatalysisDihydropyran, Hexylmagnesium bromide, bis(diphenylphosphino)propanenickel(II) chloride, Pyridinium chlorochromate, Hexadecyltriphenylphosphorane(Z)-4-undecen-1-ol, (Z)-4-undecenal(Z,Z)-7,11-Nonacosadiene

Comparative Analysis of Natural versus Synthetic 7,11-Nonacosadiene in Bioassays

The ultimate test of a synthetic pheromone's efficacy lies in its ability to elicit a behavioral response comparable to its natural counterpart. In Drosophila melanogaster, cuticular hydrocarbons are sexually dimorphic, with females producing dienes like 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (7,11-ND) that act as aphrodisiacs for males. cambridge.orgplos.org

Bioassays are crucial for comparing the biological activity of natural and synthetic compounds. Studies have investigated the behavioral responses of male Drosophila melanogaster to both naturally extracted and synthetically produced pheromones. Research has shown that the behavioral activity is linked to chain length and the position of the double bonds, with at least one double bond at the 7-position appearing to be critical. researchgate.net

In one study, bioassays of synthetic (Z,Z)-7,11-heptacosadiene, a close homolog of 7,11-nonacosadiene, produced a dose-response curve very similar to that of the natural mixture of heptacosadienes. researchgate.netscispace.com This suggests that the synthetic compound is a potent aphrodisiac for the males of the species. While its activity threshold was found to be higher than that of 7,11-heptacosadiene, 7,11-nonacosadiene is still considered to play a role in sex and species recognition. researchgate.net

Further research has confirmed that both 7,11-heptacosadiene and 7,11-nonacosadiene are principal aphrodisiacs that stimulate male courtship. foodnlife.org The successful synthesis of these compounds allows for controlled experiments to dissect the specific roles of individual pheromone components in complex insect behaviors. For instance, synthetic pheromones have been used to demonstrate that these female-specific dienes can prevent interspecific mating and regulate intraspecific mating behaviors. oup.com

Compound Source Observed Biological Activity in D. melanogaster Males
7,11-NonacosadieneNatural (Female Cuticle)Stimulates courtship behavior; involved in sex and species recognition. caymanchem.comresearchgate.net
(Z,Z)-7,11-NonacosadieneSyntheticElicits courtship behavior, confirming its role as a key pheromone component. researchgate.net
7,11-HeptacosadieneNatural (Female Cuticle)Potent aphrodisiac, stimulates courtship behavior. researchgate.net
(Z,Z)-7,11-HeptacosadieneSyntheticElicits a dose-response curve close to the natural mixture, indicating high potency. researchgate.netscispace.com

Future Directions and Emerging Research Avenues in 7,11 Nonacosadiene Studies

Discovery of Unidentified Pheromones and their Synergy with 7,11-Nonacosadiene

While 7,11-Nonacosadiene is a potent aphrodisiac for D. melanogaster males, it does not act in isolation. caymanchem.comelifesciences.org It is part of a complex bouquet of cuticular hydrocarbons (CHCs) and volatile compounds that collectively define the insect's chemical profile. nih.govnih.gov Future research is focused on deconstructing this chemical signature to identify previously uncharacterized compounds that act synergistically or antagonistically with 7,11-Nonacosadiene.

The synergistic effect of different pheromones is a critical area of investigation. For instance, the male-produced volatile pheromone, cis-vaccenyl acetate (B1210297) (cVA), has known effects on male aggregation and courtship inhibition, but evidence suggests crosstalk between the olfactory (cVA) and contact (CHCs) pheromone signals. nih.govnih.gov It has been noted that (Z,Z)-7,11-Heptacosadiene (7,11-HD), a related female pheromone, can mitigate the deterrent effects of cVA. nih.gov A primary future goal is to elucidate how 7,11-Nonacosadiene's activity is modulated by the full complement of an insect's chemical emissions. This involves identifying minor or yet-unknown CHCs and other compounds that may be crucial for fine-tuning behavioral responses, such as mate recognition and choice. nih.govnih.gov The investigation into how the entire pheromonal bouquet, rather than individual molecules, influences the decision to mate is a significant emerging theme. slu.se

Comprehensive Dissection of Biosynthetic and Regulatory Gene Networks

The biosynthesis of 7,11-Nonacosadiene from common fatty acid precursors involves a series of elongation and desaturation steps. caymanchem.comcambridge.org While key enzymes, including specific desaturases and elongases, have been identified, a complete, systems-level understanding of the genetic network that regulates its production is still lacking. slu.secambridge.org

Future research aims to move beyond single-gene studies to a comprehensive dissection of the entire gene regulatory network (GRN). frontiersin.orgnih.gov This involves identifying all transcription factors, co-regulators, and signaling pathways that control the precise timing, location (e.g., in oenocytes), and quantity of 7,11-Nonacosadiene production. cambridge.orgnih.gov Knockdown experiments have implicated genes like eloF (an elongase) and desat1 (a desaturase) in the production of dienes, but the involvement of other enzymes is certain. nih.govslu.se Unraveling how these genes are co-regulated to produce a species- and sex-specific pheromone profile is a major challenge. nih.gov Computational approaches, such as GRN modeling based on transcriptomic data, will be invaluable for predicting regulatory interactions and identifying central control points in the network. frontiersin.orgnerc.ac.uk

GenePutative FunctionKnown or Hypothesized Role in 7,11-Nonacosadiene Biosynthesis
desat1Δ9-desaturaseCreates the first double bond in the fatty acid precursor. nih.govnih.gov
eloFFatty acid elongaseInvolved in elongating fatty acid chains to the correct C29 length for 7,11-Nonacosadiene. caymanchem.comslu.se
tra (transformer)Splicing regulatorIndirectly controls the sex-specific expression of biosynthetic genes, leading to female-specific production of 7,11-dienes. cambridge.orgoup.com

Detailed Characterization of Receptor-Ligand Interactions and Signaling Pathways

A critical gap in our understanding of 7,11-Nonacosadiene's function is the definitive identification of its receptor(s). While several candidate receptors have been proposed, the precise molecular interactions remain an active area of investigation. nih.gov Members of the "pickpocket" (Ppk) family of degenerin/epithelial sodium channels, specifically those expressed in gustatory receptor neurons (GRNs) on the male's legs, are strongly implicated. elifesciences.orgnih.gov Neurons co-expressing ppk23, ppk25, and ppk29 are necessary for detecting female CHCs, including 7,11-Nonacosadiene, and initiating courtship behavior. elifesciences.orgnih.govresearchgate.net

However, direct binding of 7,11-Nonacosadiene to these Ppk channels has not been definitively demonstrated, and the specific receptor-ligand pair remains technically "un-orphaned." nih.govescholarship.org Future research must focus on expressing these candidate receptors in heterologous systems to directly test for activation by 7,11-Nonacosadiene. nih.gov Characterizing the binding affinity and specificity is crucial. nih.govbruker.com Beyond the initial binding event, the downstream intracellular signaling cascade that is triggered in the GRN upon receptor activation is almost entirely unknown. Elucidating this pathway, from receptor conformational change to ion channel opening and neuronal firing, represents a major frontier in pheromone biology.

Candidate ReceptorExpressing NeuronsEvidence for Role in 7,11-Nonacosadiene Perception
Ppk23/Ppk25/Ppk29Gustatory Receptor Neurons (GRNs) in male foreleg bristles. nih.govMale flies with mutations in these genes show reduced courtship toward females; these neurons respond to female pheromones. elifesciences.orgnih.gov
IR52c/IR52dIonotropic Receptors in male-specific foreleg sensilla.These receptors are activated by female stimuli, but the specific ligands are unknown, making them potential candidates. nih.gov

Deeper Exploration of Environmental Stressors on Chemical Communication Integrity

The reliability of chemical communication can be compromised by environmental factors. nih.govnih.gov Emerging research indicates that both abiotic and biotic stressors can alter the production and perception of 7,11-Nonacosadiene, with significant consequences for reproductive success. A key area for future exploration is understanding the full range of environmental variables that can disrupt this delicate signaling system.

Recent studies have shown that atmospheric pollutants, particularly ozone, can degrade unsaturated CHCs like 7,11-Nonacosadiene. nih.govresearchgate.net Exposure to elevated ozone levels reduces the quantity of this pheromone on the female cuticle, which can impede sex discrimination by males. nih.govresearchgate.net Temperature is another critical factor, as rearing temperature affects the absolute and relative amounts of different CHCs, including 7,11-Nonacosadiene, which is part of a plastic response to environmental conditions. biologists.com Future studies must delve deeper into how other widespread environmental stressors, such as pesticides, nutritional scarcity, and pathogens, impact the integrity of 7,11-Nonacosadiene signaling.

Environmental StressorObserved Effect on 7,11-Nonacosadiene or Related CHCs
OzoneDegrades the compound, leading to reduced amounts on the female cuticle. nih.govresearchgate.net
TemperatureAlters the production levels; for instance, D. melanogaster females raised at 25°C produce more 7,11-ND than those raised at 20°C. biologists.com
Population DensityCan influence the overall CHC profile, although specific effects on 7,11-Nonacosadiene require further clarification. scholaris.ca

Inter-Tissue Crosstalk in Lipid Metabolism and Pheromone Production

The production of 7,11-Nonacosadiene is a specialized metabolic process, but it is deeply integrated with the organism's general lipid metabolism. cambridge.orgscholaris.ca The biosynthesis is thought to occur primarily in specialized abdominal cells called oenocytes. cambridge.org However, the precursor fatty acids are likely synthesized in other tissues, such as the fat body, and transported to the oenocytes. This implies a sophisticated system of inter-tissue crosstalk is required to coordinate substrate supply with final pheromone synthesis. researchgate.netadameetingnews.org

Translational Research and Potential Applications in Pest Management

While most research on 7,11-Nonacosadiene has been fundamental in nature, its critical role in the reproduction of Drosophila species opens avenues for translational applications, particularly in Integrated Pest Management (IPM). mdpi.comnih.gov Many economically significant pests rely on specific chemical cues for mating, and disrupting these signals is a cornerstone of modern pest control. researchgate.netcirad.fr

Future research could explore the use of 7,11-Nonacosadiene or its analogs in several IPM strategies. One potential application is in "push-pull" systems for invasive pests like Drosophila suzukii. While one study found that D. melanogaster CHC extracts did not deter D. suzukii oviposition, the concept of using species-specific recognition cues as repellents (a "push") warrants further investigation. mdpi.com Conversely, identifying the specific pheromones of a pest species could lead to the development of highly effective baits for monitoring and mass trapping. Furthermore, because 7,11-dienes can act as strong inhibitors of interspecific courtship, they could potentially be used to create reproductive barriers or confusion, a form of mating disruption. oup.com The sustainability of such approaches makes this an important and promising area for future applied research. nih.govcore.ac.uk

Q & A

Basic Research Questions

Q. How is 7,11-Nonacosadiene identified and quantified in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Calibration with synthetic standards is critical for accuracy. For example, a study on Drosophila melanogaster quantified 7,11-Nonacosadiene (7,11-ND) as part of a hydrocarbon bouquet, reporting mean values of 7,11-ND at 2.1 ng per 4-day-old fly (Table 1) . Sample preparation involves hexane extraction of cuticular hydrocarbons, followed by column purification to isolate dienes. Ensure internal standards (e.g., deuterated alkanes) are used to correct for instrument variability .

Q. What is the functional role of 7,11-Nonacosadiene in insect communication?

  • Methodological Answer : 7,11-ND acts as a female-specific contact sex pheromone in Drosophila melanogaster. Experimental validation involves behavioral assays, such as courtship inhibition tests. For instance, RNAi-mediated knockdown of desat1 (a gene involved in diene synthesis) reduces 7,11-ND levels and impairs male mating responses. Controlled experiments should include wild-type and mutant strains to isolate pheromone effects from other behavioral variables .

Advanced Research Questions

Q. How do genetic regulators like doublesex (dsx) and intersex (ix) influence 7,11-Nonacosadiene biosynthesis?

  • Methodological Answer : Gene expression studies (e.g., RT-qPCR) and CRISPR/Cas9 knockout models are used to assess transcriptional control. The dsx female isoform (DSX^F) upregulates diene production, while ix modulates the ratio of 7,11-ND to male-specific monoenes. Experimental design should include tissue-specific promoters (e.g., oenocyte-Gal4) to target pheromone-producing cells. Confounders like epigenetic variability require controlled rearing conditions (e.g., standardized diets and humidity) .

Q. What experimental controls are critical when studying ozone-induced degradation of 7,11-Nonacosadiene?

  • Methodological Answer : Environmental chambers with precise ozone concentration control (e.g., 100 ppb for 2 hours) are essential. Include negative controls (ambient air exposure) and positive controls (synthetic 7,11-ND exposed to ozone). Post-exposure quantification via GC-MS must account for oxidation byproducts (e.g., aldehydes or ketones). Behavioral assays should parallel chemical analyses to link degradation to functional loss .

Data Analysis and Contradictions

Q. How can researchers resolve variability in reported 7,11-Nonacosadiene levels across studies?

  • Methodological Answer : Standardize protocols for fly age, diet, and extraction methods. For example, 4-day-old flies fed yeast-rich diets show higher 7,11-ND levels. Meta-analyses should adjust for factors like geographic strain differences (e.g., tropical vs. temperate D. melanogaster). Triangulate data using multiple detection methods (e.g., GC-MS, FTIR) and cross-validate with independent labs .

Q. How to address conflicting findings on the pheromonal activity of 7,11-Nonacosadiene?

  • Methodological Answer : Replicate studies using isogenic fly lines to minimize genetic variability. For behavioral contradictions, employ double-blind assays to reduce observer bias. Use statistical tools like mixed-effects models to account for environmental noise. If results conflict with established models (e.g., dsx-dependent regulation), re-examine gene expression dynamics via RNA-seq to identify overlooked modifiers .

Experimental Design

Q. What are best practices for designing CRISPR-based experiments to study 7,11-Nonacosadiene biosynthesis?

  • Methodological Answer : Target pheromone pathway genes (e.g., desat1, CYP4G1) using tissue-specific Cas9 expression (e.g., oenocyte-specific promoters). Include rescue experiments (e.g., transgenic overexpression) to confirm phenotype-genotype links. Monitor off-target effects via whole-genome sequencing of mutant lines. Use RNAi or chemical inhibitors as complementary approaches .

Key Considerations

  • Literature Review : Prioritize primary sources (e.g., PLOS ONE, Genetics) over commercial databases. Use tools like PubMed or Web of Science for systematic reviews .
  • Reproducibility : Document protocols in detail (e.g., ozone exposure times, GC-MS parameters) and share raw data via repositories like Dryad .
  • Ethical Compliance : For genetic studies, adhere to institutional biosafety guidelines and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.